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Compound of Interest

Compound Name:
2,4-Dibromothiazole-5-carboxylic

acid

Cat. No.: B163281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of novel

thiazole carboxylic acids, detailing their synthesis, biological evaluation, and diverse

therapeutic potential. The inherent versatility of the thiazole scaffold, combined with the

reactivity of the carboxylic acid moiety, has positioned these compounds as promising

candidates in medicinal chemistry. This document summarizes key findings, presents

quantitative data for comparative analysis, outlines detailed experimental protocols, and

visualizes complex biological pathways to facilitate further research and development in this

exciting area.

Therapeutic Potential of Thiazole Carboxylic Acids
Thiazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological

activities, establishing them as privileged structures in drug discovery. Their applications span

multiple therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic

disorders. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and

nitrogen, is a key component in numerous clinically approved drugs, and its incorporation into

novel carboxylic acid derivatives continues to yield compounds with significant therapeutic

promise.[1][2][3][4][5]

Key Therapeutic Areas:
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Anticancer Activity: A significant body of research highlights the potential of thiazole

carboxylic acids as potent anticancer agents.[1][6][7][8][9][10] These compounds have been

shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in

various cancer cell lines, including lung, liver, colon, and breast cancer.[3][6][7][11] Some

derivatives act as inhibitors of key enzymes implicated in cancer progression, such as c-Met

kinase and glyoxalase-I.[12][13][14][15]

Anti-inflammatory Activity: Several novel thiazole carboxylic acid derivatives have exhibited

significant anti-inflammatory properties.[16][17][18][19][20] Their mechanism of action often

involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory

cascade.[21][22][23] The demonstrated efficacy in animal models of inflammation suggests

their potential as alternatives to existing anti-inflammatory drugs.[17][19]

Antimicrobial Activity: The thiazole nucleus is a well-established pharmacophore in

antimicrobial agents. Novel thiazole carboxylic acids have shown promising activity against a

range of bacterial and fungal pathogens.[1][9][16][24] Some compounds have displayed

potent activity against Gram-positive bacteria, comparable to standard antibiotics.[16]

Enzyme Inhibition: The structural features of thiazole carboxylic acids make them effective

inhibitors of various enzymes.[25][26] Beyond cancer-related enzymes, these compounds

have been investigated as inhibitors of carbonic anhydrase, acetylcholinesterase, and

butyrylcholinesterase, suggesting their potential in treating a wider range of diseases.[26]

Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a

comparative view of the potency of different thiazole carboxylic acid derivatives.

Table 1: Anticancer Activity of Novel Thiazole Carboxylic Acid Derivatives
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Compound ID Cancer Cell Line IC50 (µM) Reference

Compound 14
BJAB (B-cell

lymphoma)
- [6]

Compound 8c A-549 (Lung)
- (48% inhibition at 5

µg/mL)
[7]

Compound 8f A-549 (Lung)
- (40% inhibition at 5

µg/mL)
[7]

Compound 7f HCT-8 (Intestine)
- (40% inhibition at 5

µg/mL)
[7]

Compound 51am c-Met kinase - [12]

Compound 9

HepG-2

(Hepatocellular

carcinoma)

1.61 ± 1.92 µg/mL [3]

Compound 10

HepG-2

(Hepatocellular

carcinoma)

1.98 ± 1.22 µg/mL [3]

Compound 23 MCF-7 (Breast) 5.71 [3]

Compound 14 (Glo-I

Inhibitor)
Glyoxalase-I 2.5 [13][14][15]

Compound 4i
SaOS-2

(Osteosarcoma)
0.190 ± 0.045 µg/mL [10]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
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Compound ID Target/Assay Activity Reference

Compound 1p
Carrageenan-induced

rat paw edema
93.06% inhibition [16]

Compound 2c
Carrageenan-induced

rat paw edema
89.59% inhibition [16]

Compound 2n
Carrageenan-induced

rat paw edema
- [16]

Compound 2h
Antimicrobial (Gram-

positive bacteria)
MIC 6.25 µg/mL [16]

Compound 2b COX-1 IC50 0.239 µM [21]

Compound 2b COX-2 IC50 0.191 µM [21]

Compound 2a COX-2 IC50 0.958 µM [21]

Compound 2j COX-2 IC50 0.957 µM [21]

2-amino-4-(4-

chlorophenyl)thiazole
hCA I Ki 0.008 ± 0.001 µM [26]

2-amino-4-(4-

bromophenyl)thiazole
hCA II Ki 0.124 ± 0.017 µM [26]

2-amino-4-(4-

bromophenyl)thiazole
AChE Ki 0.129 ± 0.030 µM [26]

2-amino-4-(4-

bromophenyl)thiazole
BChE Ki 0.083 ± 0.041 µM [26]

Compound 2h COX-2
81.5% inhibition at 5

µM
[23]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering

a reproducible framework for researchers.
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A common synthetic route to novel thiazole carboxylic acid derivatives is the Hantzsch thiazole

synthesis.[4]

Step 1: Synthesis of α-haloketone. A substituted acetophenone is treated with a halogenating

agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-

haloketone.

Step 2: Cyclization with a Thioamide. The α-haloketone is then reacted with a thioamide

(e.g., thiourea or a substituted thioamide) in a suitable solvent like ethanol. This

condensation reaction leads to the formation of the thiazole ring.

Step 3: Hydrolysis to Carboxylic Acid. If the starting thioamide contains an ester group, the

resulting thiazole ester is hydrolyzed under acidic or basic conditions to yield the final

thiazole carboxylic acid.

Example Protocol for the Synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide

derivatives:[7]

A mixture of a substituted aniline and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a

suitable solvent is stirred at room temperature.

The resulting intermediate is then cyclized using Lawesson's reagent to form the thiazole

ring.

The ester group at the 5-position is hydrolyzed to the carboxylic acid using a base such as

lithium hydroxide.

The carboxylic acid is then coupled with a desired amine using a coupling agent like

EDC/HOBt to afford the final carboxamide derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.[11]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test

compounds (novel thiazole carboxylic acids) and a positive control (e.g., doxorubicin) for a

specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by

adding a solubilizing agent (e.g., DMSO or isopropanol).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50)

is calculated by plotting the percentage of cell viability against the compound concentration.

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of

compounds.[16][17][19]

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least

one week before the experiment.

Grouping and Dosing: The animals are divided into groups: a control group (vehicle), a

standard drug group (e.g., indomethacin), and test groups receiving different doses of the

novel thiazole carboxylic acid derivatives. The compounds are administered orally or

intraperitoneally.

Induction of Edema: One hour after drug administration, a sub-plantar injection of

carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0,

1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group

relative to the control group.

Visualization of Pathways and Workflows
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The following diagrams, created using the DOT language, illustrate key concepts and

experimental workflows related to the application of novel thiazole carboxylic acids.
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Caption: Potential mechanisms of anticancer activity of novel thiazole carboxylic acids.
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Caption: Generalized workflow for the synthesis of novel thiazole carboxylic acids.
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Caption: Inhibition of the cyclooxygenase pathway by thiazole carboxylic acid derivatives.

Conclusion and Future Directions
Novel thiazole carboxylic acids represent a highly promising class of compounds with a wide

array of potential therapeutic applications. The research summarized in this guide underscores

their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The

modularity of their synthesis allows for extensive structural diversification, paving the way for

the development of derivatives with enhanced potency, selectivity, and favorable

pharmacokinetic profiles.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of

different substituents on the thiazole ring and the carboxylic acid moiety to optimize

biological activity.

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling

pathways modulated by these compounds.

In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical

and eventually clinical settings.

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery

of these compounds.
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The continued exploration of novel thiazole carboxylic acids holds immense promise for the

discovery of new and effective therapies for a range of human diseases. This technical guide

serves as a foundational resource to aid researchers in this important endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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